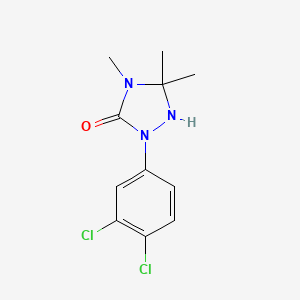
2-(3,4-Dichlorophenyl)-4,5,5-trimethyl-1,2,4-triazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)-4,5,5-trimethyl-1,2,4-triazolidin-3-one is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-4,5,5-trimethyl-1,2,4-triazolidin-3-one typically involves the reaction of 3,4-dichloroaniline with appropriate reagents to form the desired triazolidinone ring. One common method involves the use of phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-4,5,5-trimethyl-1,2,4-triazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazolidinone compounds.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-4,5,5-trimethyl-1,2,4-triazolidin-3-one has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as the Mitsunobu reaction.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s reactivity makes it valuable in industrial processes, such as the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-4,5,5-trimethyl-1,2,4-triazolidin-3-one involves its interaction with specific molecular targets and pathways. For example, in the Mitsunobu reaction, it acts as a catalyst by facilitating the formation of betaine intermediates, which are crucial for the reaction’s progress . The compound’s structure allows it to participate in various chemical transformations, making it a versatile tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolidinone derivatives and dichlorophenyl-containing compounds, such as:
Uniqueness
What sets 2-(3,4-Dichlorophenyl)-4,5,5-trimethyl-1,2,4-triazolidin-3-one apart is its specific combination of the dichlorophenyl group and the triazolidinone ring, which imparts unique reactivity and potential applications. Its ability to act as a catalyst in specific reactions, such as the Mitsunobu reaction, highlights its distinctiveness compared to other similar compounds.
Properties
CAS No. |
62225-87-0 |
|---|---|
Molecular Formula |
C11H13Cl2N3O |
Molecular Weight |
274.14 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-4,5,5-trimethyl-1,2,4-triazolidin-3-one |
InChI |
InChI=1S/C11H13Cl2N3O/c1-11(2)14-16(10(17)15(11)3)7-4-5-8(12)9(13)6-7/h4-6,14H,1-3H3 |
InChI Key |
MGFYAASULSEZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NN(C(=O)N1C)C2=CC(=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


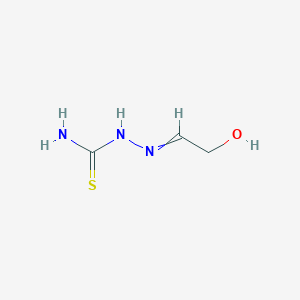
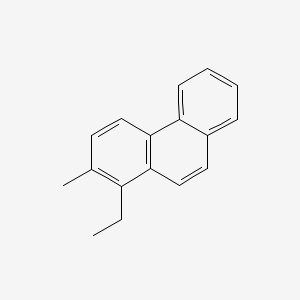
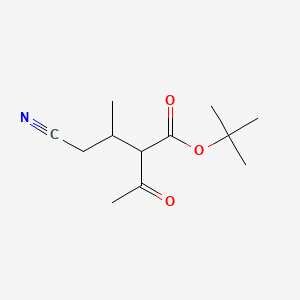
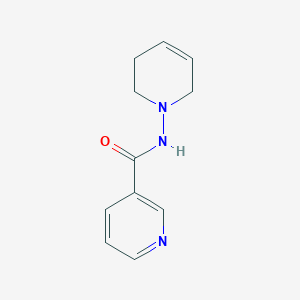
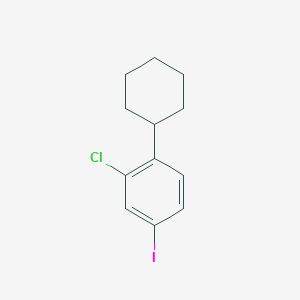
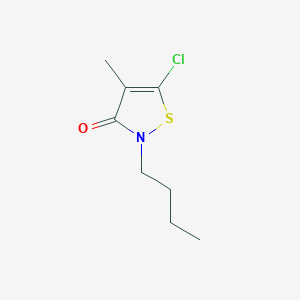
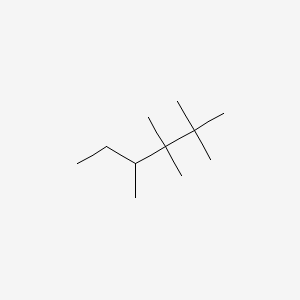
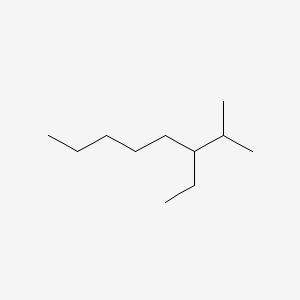
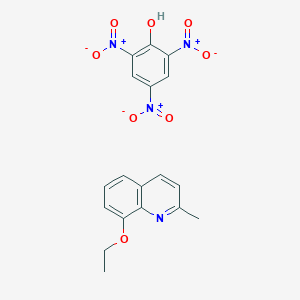
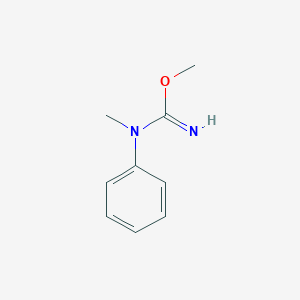

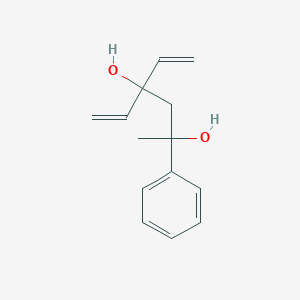
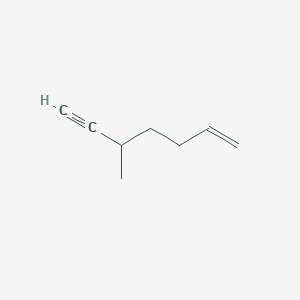
![6-Hydroxy-5-methyl-2-[(propan-2-yl)oxy]pyrimidin-4(3H)-one](/img/structure/B14551953.png)
